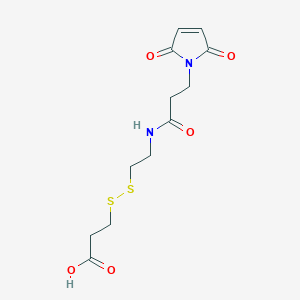

马来酰亚胺-NH-乙基-SS-丙酸

描述

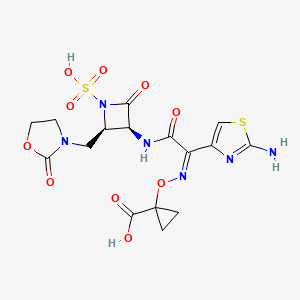

Mal-NH-ethyl-SS-propionic acid is a cleavable linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond, enabling the connection of biomolecule to a thiol . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .

Molecular Structure Analysis

The molecular formula of Mal-NH-ethyl-SS-propionic acid is C12H16N2O5S2 . Its molecular weight is 332.39 .Chemical Reactions Analysis

Mal-NH-ethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The maleimide group will react with thiol groups to form a covalent bond . Terminal carboxylic acids can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis

The molecular weight of Mal-NH-ethyl-SS-propionic acid is 332.39 . It is soluble in DMSO and DMF .科学研究应用

抗体-药物偶联物 (ADC)

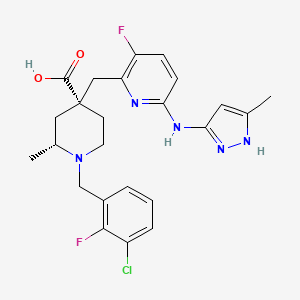

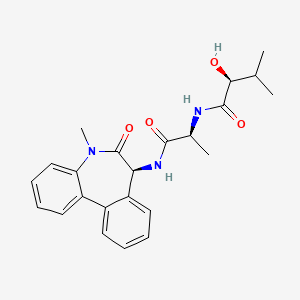

马来酰亚胺-NH-乙基-SS-丙酸: 被用作 ADC 合成中的可裂解连接子 {svg_1}. 该化合物中的马来酰亚胺基团与巯基反应形成稳定的共价键,这对于将细胞毒性药物连接到抗体至关重要。这种应用在靶向癌症治疗中至关重要,其中 ADC 将毒性药物专门递送至癌细胞,最大程度地减少对健康细胞的影响。

治疗剂中的生物偶联

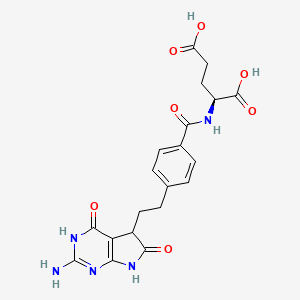

该化合物通过其末端羧酸形成稳定的酰胺键的能力使其在生物偶联方面具有价值 {svg_2}. 此过程用于增强治疗剂的特性,例如提高其溶解度、稳定性和血液半衰期,这可以带来更有效且副作用更小的治疗方法。

靶向药物递送系统

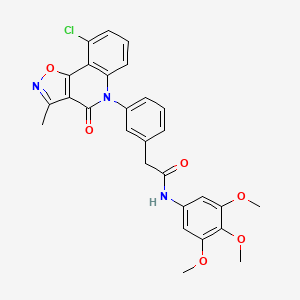

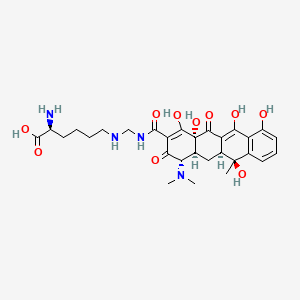

在靶向药物递送中,马来酰亚胺-NH-乙基-SS-丙酸可用于将药物连接到专门针对患病细胞或组织的载体 {svg_3}. 这种应用对于跨越生物屏障(例如血脑屏障)递送药物特别有前景,这是治疗神经系统疾病中的一项重大挑战。

诊断成像

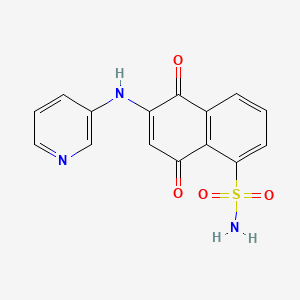

该连接子可用于将放射性同位素或造影剂连接到抗体或肽 {svg_4}. 然后,这些偶联物可用于 PET 扫描或 MRI 等诊断成像技术,提供对特定组织或疾病状态的增强成像。

生物材料工程

在生物材料领域,马来酰亚胺-NH-乙基-SS-丙酸可用于修饰表面以提高生物相容性或创建具有特定特性的水凝胶,用于组织工程应用 {svg_5}. 这可以导致开发更好的植入物、用于组织再生的支架和伤口愈合材料。

酶固定化

该化合物的反应性基团允许将酶固定在各种载体上 {svg_6}. 这种应用在工业生物催化中至关重要,其中固定化酶用于连续工艺中生产精细化学品、药物和生物燃料。

蛋白质组学和药物发现

在蛋白质组学中,马来酰亚胺-NH-乙基-SS-丙酸可用于标记蛋白质,这有助于识别和量化复杂混合物中的蛋白质 {svg_7}. 这种应用在药物发现中至关重要,了解蛋白质相互作用和功能可以导致识别新的药物靶点。

发酵技术

虽然不是该化合物本身的直接应用,但丙酸(可以从马来酰亚胺-NH-乙基-SS-丙酸中获得)在发酵技术中被使用 {svg_8}. 由于其抗真菌特性,它是一种重要的有机酸,在食品工业中用作防腐剂,并用于生产塑料、药物和化妆品。

作用机制

Target of Action

Mal-NH-ethyl-SS-propionic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are thiol groups present in biomolecules . The maleimide group in the compound reacts with these thiol groups to form a covalent bond, enabling the connection of a biomolecule to a thiol .

Mode of Action

The compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with thiol groups to form this bond . Terminal carboxylic acids in the compound can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .

Biochemical Pathways

The compound plays a crucial role in the synthesis of ADCs. ADCs are comprised of an antibody to which a cytotoxin is attached through an ADC linker . The compound, acting as a linker, connects the antibody to the cytotoxin, enabling the selective delivery of the cytotoxin to the target cells .

Pharmacokinetics

The linker’s stability, cleavability, and the nature of the bond it forms can impact the bioavailability and efficacy of the ADC .

Result of Action

The primary result of the action of Mal-NH-ethyl-SS-propionic acid is the successful formation of ADCs . These ADCs can selectively deliver cytotoxins to target cells, thereby enhancing the therapeutic efficacy and reducing off-target toxicity .

属性

IUPAC Name |

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYOVZAKKXDVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

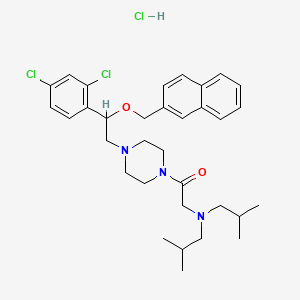

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)